molecular formula C19H25NO3S B3002676 4-Ethoxy-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide CAS No. 2361894-92-8

4-Ethoxy-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B3002676
CAS No.: 2361894-92-8
M. Wt: 347.47
InChI Key: DCKYYUJITLZQOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the ethoxy group, the alkylation of the phenyl ring, and the sulfonation of the benzene ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Endothelin Receptor Antagonism and Pharmacokinetics: TA-0201, a compound structurally related to 4-Ethoxy-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide, is an orally active non-peptide antagonist for endothelin receptors. A study developed a sensitive method for determining TA-0201 and its major metabolites in rat plasma and tissues, providing insights into the pharmacokinetic properties of such compounds (Ohashi, Nakamura, & Yoshikawa, 1999).

Chemical Synthesis and Structure

  • Synthesis and Crystal Structure: Research focused on the synthesis and crystal structure of compounds structurally similar to this compound. This includes the study of various benzenesulfonamide derivatives and their crystal structures, contributing to the understanding of the chemical characteristics of such compounds (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Biological Activity and Therapeutic Potential

  • Anti-HIV and Antifungal Activity: A series of novel benzensulfonamides bearing the 1,3,4-Oxadiazole moiety, which is structurally related to this compound, demonstrated in vitro anti-HIV and antifungal activities. This highlights the potential therapeutic applications of similar compounds in treating infectious diseases (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Drug Development and Molecular Interactions

  • Sulfonamide Molecule Synthesis and Interaction: Another related study involves the synthesis and characterization of a new sulfonamide molecule, including computational studies of its interaction with proteins. Such research is crucial in the design and development of new drugs based on the sulfonamide framework (Murthy, Suneetha, Armaković, Armaković, Suchetan, Giri, & Rao, 2018).

Properties

IUPAC Name

4-ethoxy-N-(2-ethyl-6-methylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-6-16-10-8-9-13(3)19(16)20-24(21,22)18-12-14(4)17(23-7-2)11-15(18)5/h8-12,20H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKYYUJITLZQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2C)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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